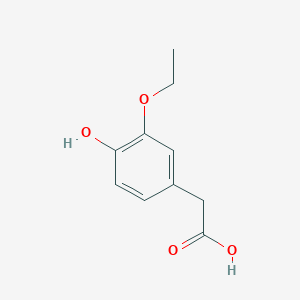

3-Ethoxy-4-hydroxyphenylacetic acid

Beschreibung

3-Ethoxy-4-hydroxyphenylacetic acid (CAS: 80018-50-4) is a phenylacetic acid derivative with the molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Its structure features an ethoxy (-OCH₂CH₃) group at position 3 and a hydroxyl (-OH) group at position 4 on the benzene ring, attached to an acetic acid moiety. This compound is primarily used in research and development, particularly as a synthetic precursor or intermediate in fine chemical synthesis . Its IUPAC name is This compound, and it is stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing/reducing agents .

Eigenschaften

IUPAC Name |

2-(3-ethoxy-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-9-5-7(6-10(12)13)3-4-8(9)11/h3-5,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXSHYZATYQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335048 | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80018-50-4 | |

| Record name | 3-Ethoxy-4-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80018-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-4-hydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 3-ethoxy-4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Method 1: Reaction of 2-Alkoxyphenols with Glyoxylic Acid

This method involves the reaction of a 2-alkoxyphenol with glyoxylic acid under basic conditions to yield 3-alkoxy-4-hydroxymandelic acid, which is subsequently reduced to form the desired product.

Reagents :

- 2-Alkoxyphenol

- Glyoxylic acid

- Alkali (e.g., sodium hydroxide)

-

- Temperature: Typically around 100°C

- Pressure: Hydrogen pressure between 0.1 to 15 Kg/cm²

-

- The alkoxyphenol is reacted with glyoxylic acid in the presence of an alkali.

- The resulting mixture is subjected to catalytic hydrogenation using a palladium catalyst while maintaining a pH below 4.

Yield : The method can achieve yields around 30% under optimized conditions.

Method 2: Esterification Reactions

Another approach involves esterification reactions where phenolic compounds are reacted with ethyl or other alkyl esters in the presence of a base.

Reagents :

- Hydroxyphenylacetic acid derivatives

- Ethyl bromide or other alkyl halides

- Base (e.g., sodium ethoxide)

-

- Reaction time: Varies from several hours to overnight

- Temperature: Room temperature or slightly elevated

-

- The hydroxyphenylacetic acid is treated with an alkyl halide under basic conditions to form an ester.

Yield : Yields can vary significantly based on the specific reagents and conditions used.

Method 3: Multi-step Synthesis via Formylation and Hydrolysis

This method outlines a multi-step process starting from simpler phenolic compounds, involving formylation followed by hydrolysis.

Reagents :

- Starting phenolic compound (e.g., m-hydroxyphenylacetic acid)

- Formylating agents (e.g., paraformaldehyde)

-

- Sequential reactions at controlled temperatures

- Hydrolysis under acidic or basic conditions

-

- The starting material undergoes formylation to introduce a formyl group.

- Subsequent reactions involve oxidation and esterification, followed by hydrolysis to yield the final product.

Yield : This route has been reported to yield between 77% to over 90% depending on specific reaction conditions.

The following table summarizes the key aspects of each preparation method for quick reference:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reaction with Glyoxylic Acid | Alkoxyphenol, Glyoxylic Acid | High temperature, pH control | ~30% |

| Esterification | Hydroxyphenylacetic Acid, Alkyl Halide | Room temperature | Varies |

| Multi-step Synthesis | Phenolic Compound, Formylating Agent | Sequential reactions | Up to ~90% |

Recent studies have focused on optimizing these synthesis routes to improve yields and reduce environmental impact. For instance, one study highlighted a new synthetic route that minimizes the use of hazardous reagents and harsh conditions, making it more suitable for large-scale production.

Additionally, researchers have emphasized the importance of reaction parameters such as temperature, time, and solvent choice in determining the efficiency and yield of these reactions. Characterization techniques like FTIR and NMR have been employed extensively to confirm product identity and purity throughout these processes.

Analyse Chemischer Reaktionen

3-Ethoxy-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

Substitution: The ethoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Ethoxy-4-hydroxyphenylacetic acid is primarily recognized for its role as a key intermediate in the synthesis of pharmaceutical compounds. Its anti-inflammatory and analgesic properties make it a candidate for developing drugs aimed at treating pain and inflammation. Research indicates that derivatives of this compound exhibit potent biological activity, which is crucial for pharmaceutical applications .

Case Study:

In a study evaluating various phenolic compounds, this compound was shown to modulate the activity of enzymes involved in inflammatory pathways, suggesting its potential use in developing anti-inflammatory medications .

Cosmetic Formulations

The compound's antioxidant properties contribute significantly to its application in cosmetic formulations. It helps protect skin cells from oxidative stress, thereby improving skin health and appearance. Its inclusion in skincare products can enhance their efficacy by combating free radicals and promoting skin rejuvenation .

Research Findings:

Studies have demonstrated that formulations containing this compound exhibit improved stability and effectiveness in preventing skin damage caused by environmental factors .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating herbicides and pesticides. Its ability to enhance crop protection while minimizing environmental impact makes it valuable in sustainable farming practices. The compound aids in developing products that are effective against pests while being less harmful to non-target organisms .

Application Example:

Field trials have shown that herbicides incorporating this compound lead to significant reductions in weed populations without adversely affecting crop yields, demonstrating its efficacy as an agricultural chemical .

Food Industry

The compound serves as a natural preservative in the food industry. It inhibits microbial growth, thereby extending the shelf life of various food products. This application is particularly relevant as consumers increasingly seek natural alternatives to synthetic preservatives .

Case Study:

Research has indicated that food products treated with this compound show reduced spoilage rates compared to untreated controls, highlighting its effectiveness as a food preservative .

Research Applications

In laboratory settings, this compound is employed as a reagent in organic synthesis and biochemical analyses. Its ability to interact with various enzymes and proteins makes it a valuable tool for researchers studying metabolic pathways and cellular processes .

Experimental Use:

Researchers have utilized this compound to investigate its effects on cell signaling pathways related to oxidative stress and inflammation. The results indicate that it can modulate these pathways, providing insights into potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-ethoxy-4-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. The ethoxy and hydroxy groups play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of this compound and Analogs

Key Observations:

Lipophilicity Trends : Ethoxy substituents increase logP compared to methoxy analogs. For example, replacing methoxy with ethoxy in HVA raises logP from ~0.8 to 1.418 .

Biomedical Relevance: HVA and VMA are critical in clinical diagnostics, whereas ethoxy variants are primarily research tools .

Functional Group Impact : Hydroxyl groups enhance polarity and hydrogen bonding, while ethoxycarbonyl groups introduce metabolic liability (e.g., ester hydrolysis) .

Biologische Aktivität

3-Ethoxy-4-hydroxyphenylacetic acid is a phenolic compound with significant biological activity, particularly in biochemical reactions and cellular processes. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

This compound exhibits a phenolic structure that allows it to interact with various enzymes and proteins. One notable interaction is with the enzyme 4-hydroxyphenylacetate-3-hydroxylase , which catalyzes the hydroxylation of phenolic substrates. This interaction is crucial for its role in metabolic pathways involving aromatic compounds.

Key Biochemical Interactions

- Enzyme Interaction : Inhibits certain oxidoreductases, reducing reactive oxygen species (ROS) production.

- Cell Signaling : Modulates pathways related to oxidative stress and inflammation.

- Metabolic Pathways : Participates in the degradation of aromatic compounds through enzymatic processes.

Cellular Effects

The compound influences various cellular functions, including:

- Gene Expression : Alters the expression of genes involved in stress responses.

- Cellular Metabolism : Affects metabolic rates and processes through its interactions with cellular enzymes.

- Oxidative Stress Response : Enhances cellular defenses against oxidative damage by regulating antioxidant enzyme activities .

The mechanism of action of this compound involves several pathways:

- Antioxidant Activity : Scavenges free radicals, thereby reducing oxidative stress.

- Enzyme Modulation : Binds to specific enzymes, leading to either inhibition or activation depending on the target.

- Subcellular Localization : The compound can localize to specific cellular compartments (e.g., mitochondria), where it exerts its effects on metabolic processes.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary with dosage:

- Low Doses : Show beneficial effects such as reduced oxidative stress and inflammation.

- High Doses : May lead to adverse effects due to excessive modulation of enzyme activity.

Hepatoprotective Effects

A study investigated the hepatoprotective properties of related compounds like 4-hydroxyphenylacetic acid (4-HPA), demonstrating that it could protect against acetaminophen (APAP)-induced liver injury by enhancing antioxidant enzyme activity and reducing oxidative stress markers. This suggests potential therapeutic applications for this compound in liver protection .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties, potentially disrupting bacterial cell membranes and metabolic processes. This opens avenues for exploring its use in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Similar phenolic structure | Antioxidant, hepatoprotective |

| This compound | Ethoxy group addition | Antioxidant, enzyme modulator |

| 4-(3-Ethoxy-4-hydroxy-phenyl)-4-oxo-butyric Acid | Different functional groups | Antioxidant, antimicrobial |

Q & A

Q. How can researchers mitigate the lack of ecotoxicological data (e.g., bioaccumulation, soil mobility) for this compound?

- Methodological Answer :

- QSAR Modeling : Predict bioaccumulation (log Kow) and soil adsorption (Koc) using quantitative structure-activity relationship tools like EPI Suite .

- Microcosm Studies : Assess biodegradation in simulated ecosystems (e.g., OECD 307 guidelines) to estimate half-lives and persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.